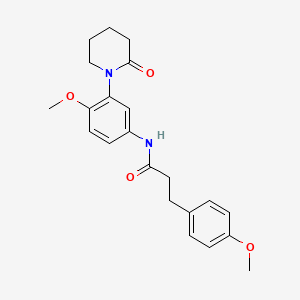

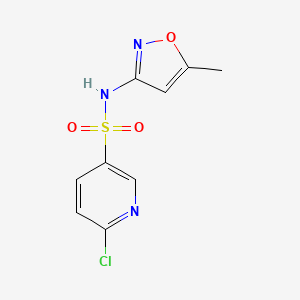

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-methoxyphenyl)propanamide, also known as MMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPP is a synthetic compound that belongs to the class of piperidine derivatives and has been synthesized using various methods.

Applications De Recherche Scientifique

Anticancer Potential

The compound’s structure suggests potential anticancer activity. Researchers have investigated its effects on breast cancer cells. Through molecular docking and MD simulation studies, it was found that the compound has a cytotoxic activity potency against breast cancer by inhibiting estrogen receptor alpha (ERα). This property positions it as a promising candidate for further development as an anticancer agent .

Hybrid Compound Synthesis

The compound belongs to the chalcone-salicylate class. It was synthesized using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. The compound exhibited stronger binding free energy than tamoxifen, indicating its potential as an anticancer agent. Further exploration of its hybridization properties is warranted .

Retro-Michael Reaction

In a unique preparation, the compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was synthesized using a retro-Michael reaction. Although the yield was moderate, this compound holds promise due to its bioactivity .

Crystal Growth Studies

The organic aromatic compound 4-methoxy-2-nitroaniline was successfully grown as a single crystal using acetone as a solvent. Characterization studies confirmed its structure. While not directly related to the compound , such studies contribute to our understanding of organic materials .

Antioxidant and Antibacterial Properties

Related compounds, such as 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have been investigated for their antioxidant, sunscreen, and antibacterial activities. These properties highlight the potential of similar structures for various applications .

Mécanisme D'action

Target of Action

The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity and selectivity for this target .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a reduction in thrombin generation and, consequently, a decrease in blood clot formation .

Biochemical Pathways

The compound’s action affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this cascade, reducing thrombin generation and ultimately decreasing clot formation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by the compound leads to a decrease in thrombin generation and, consequently, a reduction in blood clot formation . This can help prevent thromboembolic diseases, which are conditions caused by blood clots blocking blood vessels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its pharmacokinetics through drug-drug interactions . The compound has a low potential for such interactions

Propriétés

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-27-18-10-6-16(7-11-18)8-13-21(25)23-17-9-12-20(28-2)19(15-17)24-14-4-3-5-22(24)26/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWCPWTVRHLITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)

![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)

![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2745162.png)

![2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2745163.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyri dyl)]carboxamide](/img/structure/B2745166.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)

![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2745173.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2745174.png)

![(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2745178.png)